molecular formula C16H17FN2O2 B5362123 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea

N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea

Cat. No. B5362123
M. Wt: 288.32 g/mol
InChI Key: JCFZWJVDUXQVOY-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea, also known as FMe-DMT, is a chemical compound that belongs to the class of tryptamines. FMe-DMT is a research chemical that has gained popularity in recent years due to its potential use in scientific research.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea acts as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. When this compound binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and glutamate. This activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of this compound, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter brain activity, particularly in regions involved in sensory processing and emotional regulation. This compound has been reported to produce psychedelic effects, including visual hallucinations, altered sense of time and space, and feelings of euphoria.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea in lab experiments is its potency as a 5-HT2A receptor agonist. This allows researchers to study the role of this receptor in various physiological processes. However, the psychedelic effects of this compound can make it difficult to study its effects on specific physiological processes, as the subjective experience of the participant may confound the results. Additionally, the limited availability of this compound may make it difficult for researchers to obtain sufficient quantities for their experiments.

Future Directions

There are several future directions for research involving N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as depression and anxiety. Another area of interest is the development of novel therapeutics based on the structure of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a research chemical with potential applications in scientific research, particularly in the field of neuroscience. Its potency as a 5-HT2A receptor agonist makes it a valuable tool for studying the role of this receptor in various physiological processes. However, the psychedelic effects of this compound can make it difficult to study its effects on specific physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel therapeutics.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea involves the reaction of 4-fluoro-2-nitrophenyl ethyl ether with 2-methoxyphenyl isocyanate in the presence of a reducing agent. The product is then purified using column chromatography. The yield of this compound is typically around 50%.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. These receptors are involved in a variety of physiological processes, including anxiety, appetite, and sleep.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-21-15-5-3-2-4-14(15)19-16(20)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFZWJVDUXQVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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